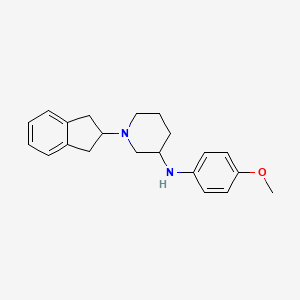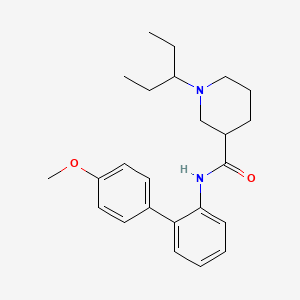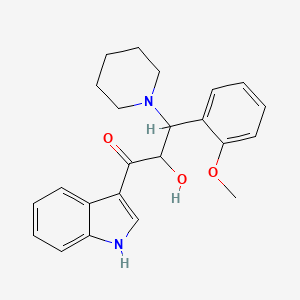![molecular formula C21H17ClN2O5 B6063412 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the athletic community due to its purported ability to enhance endurance and performance. In
Mechanism of Action
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and mitochondrial biogenesis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle, leading to increased endurance and performance.
Biochemical and Physiological Effects:
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been shown to increase endurance and performance in both animal and human studies. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
Advantages and Limitations for Lab Experiments
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments, including its ability to activate PPARδ and improve metabolic function. However, its use in animal studies has been associated with the development of cancer in some studies, raising concerns about its safety. In addition, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
Future Directions
There are several future directions for research on 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide, including its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, more research is needed to establish its safety and efficacy in humans. Furthermore, its potential use in the athletic community as a performance-enhancing drug warrants further investigation. Finally, the development of safer and more effective PPARδ agonists is an area of active research.
Synthesis Methods
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide involves a multi-step process that starts with the reaction of 2-methoxy-4-nitrobenzyl alcohol with 2-chlorophenylacetonitrile in the presence of a base to yield the intermediate, 2-(2-chlorophenyl)-2-(4-nitrophenoxy)acetonitrile. The intermediate is then subjected to a reductive amination reaction with benzamide in the presence of a reducing agent to yield the final product, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide.
Scientific Research Applications
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. Several preclinical studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to increase endurance and performance in animal models. However, its use in humans is still under investigation, and more research is needed to establish its safety and efficacy.
properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O5/c1-28-20-12-16(24(26)27)9-10-18(20)23-21(25)15-6-4-5-14(11-15)13-29-19-8-3-2-7-17(19)22/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWMLEYPYKCUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B6063339.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6063344.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)
![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)

![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
